
Phenyl(trivinyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl(trivinyl)stannane is an organotin compound with the molecular formula C12H14Sn. It consists of a tin atom bonded to a phenyl group and three vinyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Vorbereitungsmethoden
Phenyl(trivinyl)stannane can be synthesized through various methods, including:
Hydrostannylation of Alkynes: This method involves the addition of a stannane to an alkyne.
Stille Coupling Reaction: This reaction involves the coupling of organostannanes with halides or pseudohalides, facilitated by palladium catalysts. The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran.
Analyse Chemischer Reaktionen
Phenyl(trivinyl)stannane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the vinyl groups are replaced by other functional groups.
Coupling Reactions: The Stille coupling reaction is a prominent example, where this compound reacts with halides to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, organotin compounds generally undergo these reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions but often include complex organic molecules with new carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
Phenyl(trivinyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Material Science: Organotin compounds, including this compound, are explored for their potential in creating new materials with unique properties.
Wirkmechanismus
The mechanism by which phenyl(trivinyl)stannane exerts its effects in reactions typically involves the formation of a tin-carbon bond, which then participates in further transformations. In the Stille coupling reaction, for example, the organostannane forms a complex with a palladium catalyst, facilitating the transfer of the vinyl group to the halide, resulting in the formation of a new carbon-carbon bond .
Vergleich Mit ähnlichen Verbindungen
Phenyl(trivinyl)stannane can be compared with other organotin compounds such as:
Phenyltributylstannane: Similar in structure but with butyl groups instead of vinyl groups.
Trimethyl(phenyl)tin: Contains methyl groups instead of vinyl groups.
Tributyl(vinyl)tin: Similar but with a single vinyl group and three butyl groups.
This compound is unique due to its three vinyl groups, which provide distinct reactivity and applications in organic synthesis compared to its counterparts.
Eigenschaften
CAS-Nummer |
21572-26-9 |
|---|---|
Molekularformel |
C12H14Sn |
Molekulargewicht |
276.95 g/mol |
IUPAC-Name |
tris(ethenyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C2H3.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H,2H2; |
InChI-Schlüssel |
QFFPDACBFGDFBS-UHFFFAOYSA-N |
Kanonische SMILES |
C=C[Sn](C=C)(C=C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


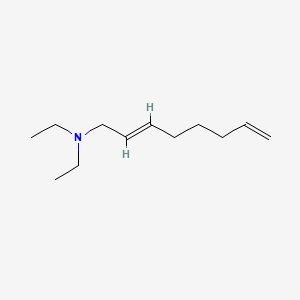
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
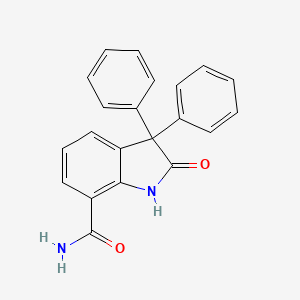
![1-(4-Methylpiperidin-1-yl)-2-[2-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]sulfanylbenzimidazol-1-yl]ethanone](/img/structure/B13809531.png)
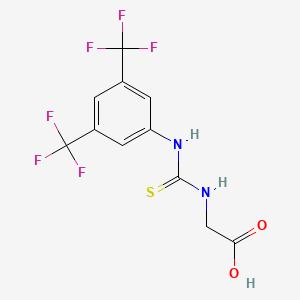

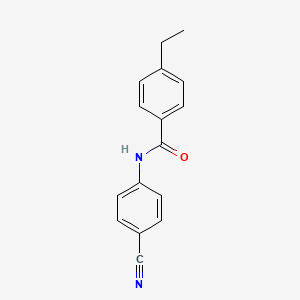
![4-[2,4-Bis(6-(trifluoromethyl)pyridin-3-YL)pyrimidin-5-YL]quinoline](/img/structure/B13809546.png)
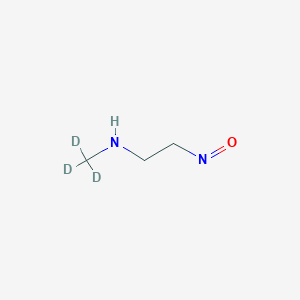
![6-(2-Ethoxyphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13809554.png)
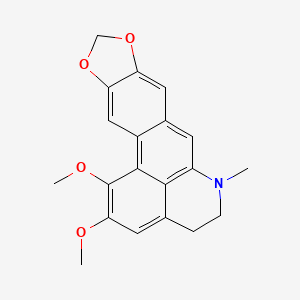
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(2-ethoxyphenyl)-](/img/structure/B13809568.png)
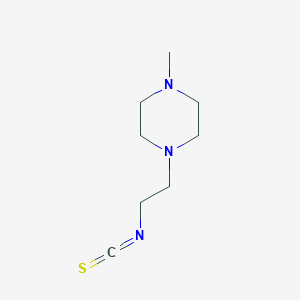
![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
